molecular formula C9H11NO4S B15066877 Ethyl 2-(methylsulfonyl)nicotinate CAS No. 1186663-29-5

Ethyl 2-(methylsulfonyl)nicotinate

Cat. No.: B15066877
CAS No.: 1186663-29-5
M. Wt: 229.26 g/mol
InChI Key: QMCRJGSJCHJJBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C9H11NO4S. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the 2-position of the pyridine ring is substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylsulfonyl)nicotinate typically involves the esterification of 2-(methylsulfonyl)nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(methylsulfonyl)nicotinate is unique due to the presence of both the methylsulfonyl group and the ethyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Ethyl 2-(methylsulfonyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nicotinate moiety linked to a methylsulfonyl group. This structural configuration may enhance its reactivity and biological activity compared to other similar compounds. The presence of the methylsulfonyl group is particularly significant, as it is known to influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes crucial for bacterial survival. The mechanism likely involves the inhibition of bacterial enzymes, leading to disrupted metabolic processes.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can modulate cellular pathways involved in cancer cell proliferation. It may interact with receptors or enzymes that play critical roles in tumor growth and metastasis, leading to reduced viability of cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This inhibition can trigger a cascade of biochemical events that ultimately affect cell signaling pathways related to growth and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

Cell LineIC50 (mM)
MDA-MB-2310.08 ± 0.01
WiDr0.0042 ± 0.000
GL261-luc20.11 ± 0.00

These results indicate potent anticancer activity, particularly against aggressive cancer types like breast cancer .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that the compound has a favorable absorption profile, allowing it to penetrate biological membranes effectively due to its lipophilic nature.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinic acid derivatives but stands out due to its unique methylsulfonyl group. This comparison highlights differences in stability, solubility, and biological activity:

Compound NameUnique FeaturesBiological Activity
Ethyl isonicotinateLacks methylsulfonyl groupModerate antimicrobial effects
Methylsulfonyl isonicotinateSimilar structureEnhanced anticancer properties
This compoundUnique combination of functional groupsPotent antimicrobial & anticancer

Properties

CAS No.

1186663-29-5

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

ethyl 2-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-10-8(7)15(2,12)13/h4-6H,3H2,1-2H3

InChI Key

QMCRJGSJCHJJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)C

Origin of Product

United States

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